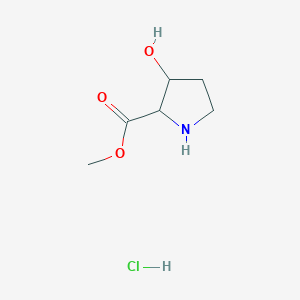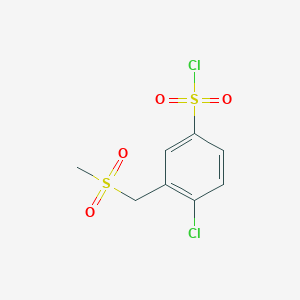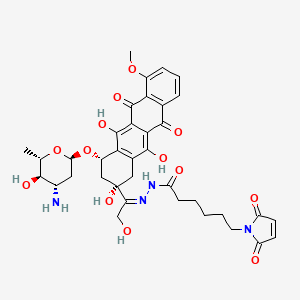
N'-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-((2S,4S)-4-(((2R,4S,5R,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, methoxy, and pyrrolidone moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Tetracenyl Core: This involves constructing the tetracenyl backbone through a series of cyclization and functionalization reactions.
Glycosylation: The attachment of the tetrahydropyran moiety is achieved through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Hydrazide Formation: The hydrazide group is introduced via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates.
Final Assembly: The final compound is assembled through coupling reactions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming corresponding oxo and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, and PCC.
Reducing Agents: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, amides, and ethers.
科学研究应用
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: Inhibits specific enzymes, making it useful in studying enzyme mechanisms.
Signal Transduction: Modulates signaling pathways, aiding in the study of cellular processes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the development of agrochemicals for pest control.
作用机制
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Signal Modulation: Interacts with cellular receptors and signaling molecules, altering signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription.
相似化合物的比较
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar tetracenyl core, used in cancer treatment.
Daunorubicin: Another anthracycline with similar structural features and applications in oncology.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties.
Uniqueness
Functional Diversity: The presence of multiple functional groups provides a broader range of chemical reactivity and biological activity.
Enhanced Potency: The specific arrangement of functional groups may result in higher potency and selectivity in biological applications.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
This compound’s unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug development and material science highlights its significance in advancing technology and medicine.
属性
分子式 |
C37H42N4O13 |
|---|---|
分子量 |
750.7 g/mol |
IUPAC 名称 |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32-,37-/m0/s1 |
InChI 键 |
OBMJQRLIQQTJLR-GLMFSOCSSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



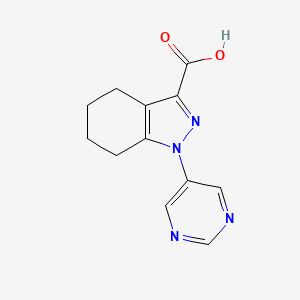


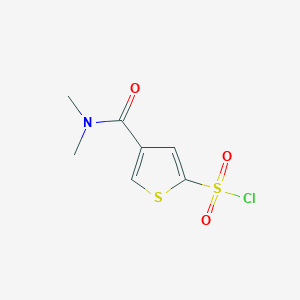

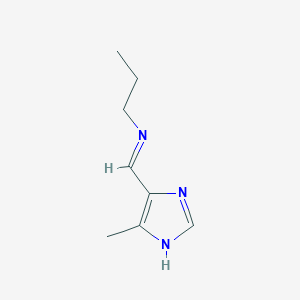
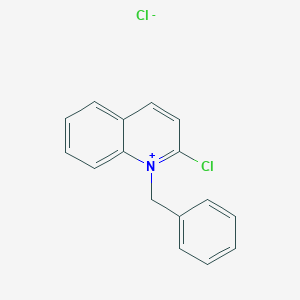

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
